molecular formula C9H9BrO3 B2697831 5-Bromo-2-methoxyphenylacetic acid CAS No. 7017-48-3

5-Bromo-2-methoxyphenylacetic acid

Cat. No. B2697831
CAS RN: 7017-48-3
M. Wt: 245.072
InChI Key: BBHBUJQFVCMESB-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxyphenylacetic acid is a chemical compound with the CAS Number: 7017-48-3 and Molecular Weight: 245.07 . It is a hydroxylated derivative of aspartic acid .


Synthesis Analysis

The synthesis of 5-bromo-2-methoxyphenol, a related compound, involves three steps of reactions: acetylation protection on the phenolic hydroxyl by use of acetic anhydride, bromination by use of bromine under the catalysis of iron powder, and finally deacetylation .


Molecular Structure Analysis

The molecular formula of this compound is C9H9BrO3 . The molecular weight is 245.07 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.07 . It has a density of 1.6±0.1 g/cm3 and a boiling point of 353.3±27.0 °C at 760 mmHg . The melting point is 132-134ºC .

Scientific Research Applications

Metabolic Studies

5-Bromo-2-methoxyphenylacetic acid has been identified as a significant metabolite in various studies. For instance, Kanamori et al. (2002) found it as a metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, suggesting it plays a role in the metabolic pathways of psychoactive substances in animals (Kanamori et al., 2002). Additionally, Chen Erlian (2009) also identified it as a metabolite in rat urine, further emphasizing its relevance in metabolic studies (Chen Erlian, 2009).

Marine Biology and Natural Products

In marine biology, Zhao et al. (2004) isolated bromophenol derivatives, including 3-bromo-5-hydroxy-4-methoxyphenylacetic acid, from the red alga Rhodomela confervoides. These compounds were evaluated for their activity against human cancer cell lines and microorganisms, although they were found inactive (Zhao et al., 2004). Li et al. (2011) also investigated bromophenols from the same alga, highlighting the potential of these compounds in antioxidant applications (Li et al., 2011).

Chemical Synthesis and Industrial Processes

In the field of chemical synthesis, Zhang et al. (2022) described the industrial scale-up of a closely related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, as a key intermediate in manufacturing SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022). This showcases the relevance of bromophenol derivatives in pharmaceutical manufacturing.

Safety and Hazards

The safety information for 5-Bromo-2-methoxyphenylacetic acid includes Hazard Statements H315;H319;H335;H411 and Precautionary statements P260;P271;P280 . This indicates that it can cause skin irritation, serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects.

properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHBUJQFVCMESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7017-48-3
Record name 5-Bromo-2-methoxyphenylacetic acid
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